LoLo-1 tetracation
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Overview
Description
LoLo-1(4+) is the tetracation of LoLo-1 dye. It has a role as a fluorochrome.
Scientific Research Applications
Ether Bridge Formation in Loline Alkaloid Biosynthesis
Lolines are potent insecticidal agents produced by endophytic fungi of cool-season grasses. These alkaloids have a pyrrolizidine ring system and an uncommon ether bridge. Research showed that the LolO enzyme is essential for ether bridge formation in these alkaloids, likely through the oxidation of exo-1-acetamidopyrrolizidine. This finding is crucial for understanding the biosynthesis of these insecticidal agents and potentially for developing biopesticides (Pan et al., 2014).
Installation of Ether Bridge by LolO in Loline Alkaloids
LolO, an iron- and 2-oxoglutarate-dependent oxygenase, is responsible for creating the ether bridge in the loline family of insecticidal alkaloids. This process is a complex four-electron oxidation, critical for converting 1-exo-acetamidopyrrolizidine into N-acetylnorloline, the precursor to all other lolines. Understanding this mechanism is fundamental for the study of natural insecticides and their biosynthetic pathways (Pan et al., 2018).
LolO-Catalyzed Oxidation of Fluorinated AcAP Analogs
Research on LolO, a nonheme Fe oxygenase, demonstrated its ability to hydroxylate and cycloetherify fluorinated analogs of AcAP. This study provided insights into the LolO-catalyzed cycloetherification mechanism, suggesting the involvement of a C(7) radical. Such insights are valuable for understanding the chemical processes in biosynthesis and for potential applications in synthetic biology (Panth et al., 2022).
Chemical Diversification of Insecticidal Loline Alkaloids
In the study of bioprotective alkaloids produced by Epichloë species, it was found that both fungal and plant enzymes contribute to the chemical diversification of loline alkaloids. This research is important for understanding the symbiotic relationship between fungi and grasses and for the potential development of natural insecticides (Pan et al., 2014).
Properties
Molecular Formula |
C47H54Br2N8S2+4 |
---|---|
Molecular Weight |
954.9 g/mol |
IUPAC Name |
3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-[3-[3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-dimethylazaniumyl]propyl]-dimethylazanium |
InChI |
InChI=1S/C47H54Br2N8S2/c1-52-32-36(48)30-42-46(52)50-44(58-42)28-34-18-22-54(40-16-9-7-14-38(34)40)20-11-24-56(3,4)26-13-27-57(5,6)25-12-21-55-23-19-35(39-15-8-10-17-41(39)55)29-45-51-47-43(59-45)31-37(49)33-53(47)2/h7-10,14-19,22-23,28-33H,11-13,20-21,24-27H2,1-6H3/q+4 |
InChI Key |
GWVCJXATUHGZNE-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC(=CC2=C1N=C(S2)/C=C/3\C4=CC=CC=C4N(C=C3)CCC[N+](CCC[N+](CCCN5C6=CC=CC=C6/C(=C\C7=NC8=C(S7)C=C(C=[N+]8C)Br)/C=C5)(C)C)(C)C)Br |
Canonical SMILES |
C[N+]1=CC(=CC2=C1N=C(S2)C=C3C=CN(C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCCN5C=CC(=CC6=NC7=C(S6)C=C(C=[N+]7C)Br)C8=CC=CC=C85)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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